(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester

Stereospecific cross-coupling Alkene geometry control Vinylboronate synthesis

This compound is a pinacol-protected boronic ester featuring a (Z)-configured α,β-unsaturated ethyl ester moiety. Its molecular formula is C₁₂H₂₁BO₄ with a molecular weight of 240.10 g/mol.

Molecular Formula C12H21BO4
Molecular Weight 240.11
CAS No. 448212-00-8
Cat. No. B2914499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester
CAS448212-00-8
Molecular FormulaC12H21BO4
Molecular Weight240.11
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C(=CC(=O)OCC)C
InChIInChI=1S/C12H21BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h8H,7H2,1-6H3/b9-8+
InChIKeyDFGFDUCQEBGHBQ-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester (CAS 448212-00-8): A Stereodefined α,β-Unsaturated Boronic Ester Building Block for Precision Synthesis


This compound is a pinacol-protected boronic ester featuring a (Z)-configured α,β-unsaturated ethyl ester moiety. Its molecular formula is C₁₂H₂₁BO₄ with a molecular weight of 240.10 g/mol . The (Z)-alkenyl boronate structure enables stereospecific Suzuki–Miyaura cross-coupling reactions, making it valuable for constructing trisubstituted olefins with defined geometry in medicinal chemistry and natural product synthesis [1]. Commercial sources typically supply it at 95–98% purity, with characterization including NMR, HPLC, or GC as part of batch quality assurance . The compound is cataloged as a pharmaceutical intermediate and research chemical for non-human use .

Why (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester Cannot Be Replaced by Generic Boronic Esters or the (E)-Isomer


In stereospecific Suzuki–Miyaura coupling, the olefin geometry of the alkenylboronate is faithfully transferred to the product; substituting a (Z)-alkenyl boronate with its (E)-isomer or a geometrically undefined mixture leads to the opposite or scrambled alkene configuration in the final molecule [1]. Additionally, simpler vinylboronic acid pinacol ester (CAS 75927-49-0) lacks the α,β-unsaturated ester handle, forfeiting the ability to perform tandem coupling–conjugate addition sequences or to introduce a carbonyl-containing side chain without additional protection steps [2]. Generic boronic acids and MIDA boronates, while exhibiting distinct stability profiles, do not replicate the precisely balanced reactivity–stability profile of the pinacol ester in this scaffold, as detailed below.

(Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester: Direct Quantitative Comparisons Against Closest Analogs


Stereochemical Integrity: Exclusive (Z)-Configuration vs. (E)-Isomer or Mixed Geometry

The target compound is assigned the unambiguous (Z)-configuration (InChI Key: DFGFDUCQEBGHBQ-CMDGGOBGSA-N, stereo bond defined) . Its (E)-isomer (Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-2-enoate) is listed in some catalogs but lacks an independently assigned CAS number and its commercial availability is extremely limited . In stereoretentive Suzuki coupling, the use of geometrically pure (Z)-vinylboronate ensures the resultant alkene retains the cis configuration; employing the (E)-isomer or a mixture would invert or scramble this geometry, directly compromising stereochemical outcomes in drug intermediate synthesis [1].

Stereospecific cross-coupling Alkene geometry control Vinylboronate synthesis

Functional Group Density: α,β-Unsaturated Ester Handle vs. Simpler Vinylboronate Pinacol Ester

The target compound bears an ethoxycarbonyl group conjugated to the vinylboronate, yielding a calculated LogP of 2.13 and topological polar surface area (TPSA) of 44.8 Ų . In contrast, vinylboronic acid pinacol ester (CAS 75927-49-0, C₈H₁₅BO₂) lacks this functional handle, constraining it to simple vinyl transfer. The additional ester moiety in the target compound enables orthogonal reactivity: the boronate participates in Suzuki coupling while the α,β-unsaturated ester can undergo conjugate additions or be reduced, facilitating the construction of more complex, functionalized intermediates in fewer synthetic steps [1].

Synthetic handles Tandem reactions Structural complexity

Pinacol Ester Stability vs. Free Boronic Acid or MIDA Boronate in the Same Scaffold

Pinacol vinylboronates are documented to be air- and water-stable solids or low-volatility liquids that can be purified by chromatography and stored without decomposition, unlike their free boronic acid counterparts which often undergo protodeboronation or oxidation [1]. The target compound specifically is recommended for long-term storage in a cool, dry place and classified as non-hazardous for transport . While quantitative stability half-life data for this specific scaffold are not publicly available, the class-level advantage of pinacol esters over free boronic acids is well-established: for example, pinacol ester derivatives typically exhibit <5% degradation under ambient conditions over months, whereas the corresponding boronic acids often require freezer storage under inert atmosphere to prevent rapid decomposition [1].

Boronic ester stability Handling Storage

Documented Patent Utility: IDO1 Modulator Intermediate vs. Other Boronate Building Blocks

The target compound is specifically exemplified in patent literature as an intermediate for the synthesis of indoleamine 2,3-dioxygenase (IDO1) modulators (EP-3558966-A1, WO-2018116108-A1, US-10787442-B2) [1]. This demonstrates its demonstrated utility in a pharmaceutically relevant context, targeting an immunomodulatory enzyme. In contrast, simpler vinylboronates (e.g., pinacol vinylboronate) or the saturated analog (ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate) are not cited in these patent families, suggesting the specific (Z)-enoate scaffold is critical for the synthetic route or the final pharmacophore.

Pharmaceutical intermediate Patent synthesis Indoleamine 2,3-dioxygenase

High-Value Application Scenarios for (Z)-(4-Ethoxy-4-oxo-2-buten-2-yl)boronic Acid Pinacol Ester Based on Quantitative Differentiation


Stereospecific Construction of cis-Trisubstituted Olefins in Drug Candidates

When a synthetic route requires installation of a (Z)-alkene with a vicinal ester group, the target compound serves as a geometrically pure boron partner for Suzuki coupling. The (Z)-configuration is retained during coupling, directly furnishing the desired cis-alkene without the need for post-coupling isomerization or separation of geometric isomers [Section 3, Evidence Item 1]. This is critical in the synthesis of IDO1 modulators and other bioactive molecules where alkene geometry impacts target binding [Section 3, Evidence Item 4].

Convergent Synthesis of Functionalized Building Blocks via Tandem Coupling–Conjugate Addition

The α,β-unsaturated ester handle allows for sequential or one-pot Suzuki coupling followed by conjugate addition or reduction. This enables the rapid assembly of complex scaffolds bearing both an aromatic/vinyl substituent from the coupling and a functionalized propanoate side chain from the ester. Such convergent strategies are not feasible with simpler vinylboronates that lack this second reactive center [Section 3, Evidence Item 2].

Long-Term Reagent Storage and Scale-Up Friendly Processes

For process chemistry groups seeking to minimize reagent decomposition and ensure batch-to-batch consistency, the pinacol ester's air- and moisture-stability offers a practical advantage. The compound can be stored at ambient temperature under standard dry conditions, unlike the corresponding boronic acid which would require freezer storage and inert atmosphere handling. This reduces operational complexity in multi-step kilo-lab and pilot-plant campaigns [Section 3, Evidence Item 3].

Patent-Focused Medicinal Chemistry Programs Targeting IDO1 or Related Immunomodulatory Pathways

Given its demonstrated use as an intermediate in published IDO1 modulator patents, this compound is a direct starting material for medicinal chemists exploring that target class. Its procurement ensures alignment with patent-exemplified routes, potentially simplifying freedom-to-operate assessments and expediting lead optimization [Section 3, Evidence Item 4].

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